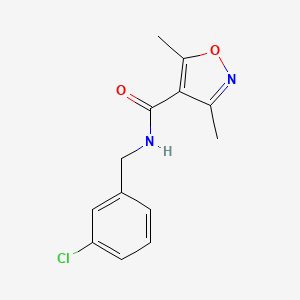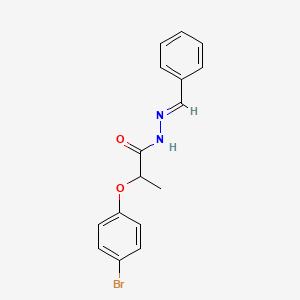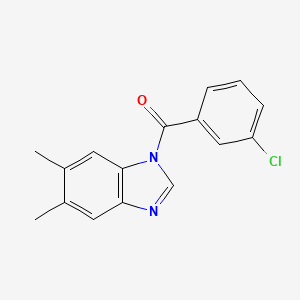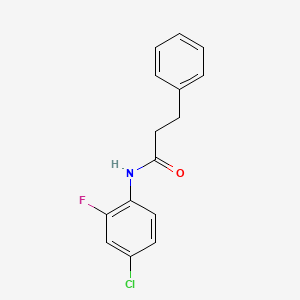
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as DIBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIBO belongs to the class of indole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of cellular signaling pathways that are involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the reverse transcriptase activity of HIV-1, which is essential for viral replication.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, this compound has been found to inhibit the replication of HIV-1 by inhibiting the reverse transcriptase activity of the virus.
实验室实验的优点和局限性
One of the advantages of using 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity towards its target molecules. This compound has been found to have a low toxicity profile and does not exhibit significant side effects. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Moreover, the synthesis of this compound is complex and requires expertise in synthetic chemistry.
未来方向
There are several future directions for the research on 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One of the potential applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has shown promising results in the treatment of various cancers, including breast cancer and lung cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves the condensation reaction between 3,5-dichloro-4-isopropoxybenzaldehyde and 1,3-dihydroindol-2-one in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature, and the product is obtained after purification by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of catalyst and solvent.
科学研究应用
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been found to have anti-viral activity against HIV-1 and herpes simplex virus type 1 (HSV-1).
属性
IUPAC Name |
(3Z)-3-[(3,5-dichloro-4-propan-2-yloxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-10(2)23-17-14(19)8-11(9-15(17)20)7-13-12-5-3-4-6-16(12)21-18(13)22/h3-10H,1-2H3,(H,21,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHSPDYYIXPKER-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=C2C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=C\2/C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)

![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)




![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)

![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)

![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)